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molecular formula C7H9NO2S B8688269 Methyl 3-(methylamino)thiophene-2-carboxylate

Methyl 3-(methylamino)thiophene-2-carboxylate

Cat. No. B8688269
M. Wt: 171.22 g/mol
InChI Key: OSKPFMSGZDCERA-UHFFFAOYSA-N
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Patent
US07678818B2

Procedure details

A solution of 2.05 g of 3-[methyl-(2,2,2-trifluoro-acetyl)-amino]-thiophene-2-carboxylic acid methyl ester (7.67 mmol) in a mixture of methanol (100 ml) and 1N NaOH (15.4 ml) was stirred at RT over night. The methanol was then removed in vacuo and the remaining mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give 1.236 g (94%) of 3-methylamino-thiophene-2-carboxylic acid methyl ester as a light brown solid. MS (ISP) 172.2 (M+H)+.
Name
3-[methyl-(2,2,2-trifluoro-acetyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
15.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[N:10](C)[C:11](=O)C(F)(F)F)=[O:4]>CO.[OH-].[Na+]>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][CH3:11])=[O:4] |f:2.3|

Inputs

Step One
Name
3-[methyl-(2,2,2-trifluoro-acetyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
2.05 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1N(C(C(F)(F)F)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
15.4 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed in vacuo
ADDITION
Type
ADDITION
Details
the remaining mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=CC1NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.236 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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